Potency Against Human Recombinant CD73: 6-Isobutyl-2-morpholinopyrimidin-4(3H)-one vs. AB-680 and AOPCP Derivatives
6-Isobutyl-2-morpholinopyrimidin-4(3H)-one inhibits human recombinant soluble CD73 with a Ki of 2.2 nM [1]. This places its potency between the ultra-high affinity of AB-680 (Ki = 0.0049 nM) [2] and the weaker AOPCP-derived inhibitors such as PSB-12431 (Ki = 9.2 nM for rat eN) or the lead acyclic nucleotide analog with Ki = 563 nM for soluble CD73 [3]. The 2.2 nM Ki indicates a strong binding interaction suitable for studies requiring reversible inhibition without the extreme potency of picomolar binders.
| Evidence Dimension | Inhibition constant (Ki) for CD73 enzymatic activity |
|---|---|
| Target Compound Data | Ki = 2.2 nM |
| Comparator Or Baseline | AB-680: Ki = 0.0049 nM (4.9 pM); PSB-12431: Ki = 9.2 nM; Acyclic nucleotide analog: Ki = 563 nM |
| Quantified Difference | ~450-fold less potent than AB-680; ~4-fold more potent than PSB-12431; ~256-fold more potent than acyclic analog |
| Conditions | Human recombinant soluble CD73; radiometric assay using [2,8-3H]AMP as substrate; measured after 25 mins |
Why This Matters
Researchers can select a compound with nanomolar potency that avoids potential issues associated with extreme affinity (e.g., slow dissociation kinetics, target occupancy persistence) while still achieving robust target engagement.
- [1] BindingDB BDBM50546335. Ki = 2.20 nM for human recombinant soluble CD73. View Source
- [2] TargetMol. AB-680: Ki = 4.9 pM for hCD73. View Source
- [3] ScienceDirect. Acyclic purine and pyrimidine nucleotide analogs as ecto-5′-nucleotidase (CD73) inhibitors. Ki = 563 nM at soluble CD73. View Source
